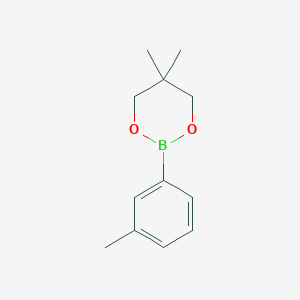
5,5-二甲基-2-(3-甲基苯基)-1,3,2-二氧杂硼环丁烷
描述
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, otherwise known as DMPB, is a boron-containing compound used in a variety of scientific research applications. It is a stable, non-toxic compound that has proven to be useful in a wide range of biochemical and physiological experiments.
科学研究应用
水解稳定性和结构见解
5,5-二甲基-2-(3-甲基苯基)-1,3,2-二氧杂硼环丁烷因其异常的水解稳定性而著称。通过 X 射线晶体学进行的结构分析揭示了其分子结构的见解,例如近乎平面的 1,3,2-二氧杂硼环丁烷环和表明离域仅限于杂环的键长(Emsley 等人,1989 年)。
反应机理和转化
该化合物已被研究其与其他化学物质(如乙腈)的反应机理。这导致了各种衍生物的形成,并且对于理解所涉及的转化过程至关重要(Kuznetsov 等人,1996 年)。
构象性质
研究还集中在该化合物的构象性质上。例如,各种烷基-1,3,2-二氧杂硼环丁烷(包括 5,5-二甲基-2-(3-甲基苯基)-1,3,2-二氧杂硼环丁烷的衍生物)的合成表明,这些分子在构象上是均匀的,并且在某些位置不包含轴向取代基。这些发现对于理解此类杂环的立体化学非常重要(Kuznetsov 等人,1978 年)。
合成和结构研究
该化合物已用于合成潜在有用的手性异氰基甲基膦酸酯合成子。这些合成子的分子结构已通过单晶 X 射线分析确定,为其立体化学和在有机合成中的潜在应用提供了有价值的见解(Weener 等人,1998 年)。
在交叉偶联反应中的应用
据报道,该化合物在交叉偶联反应(如铃木交叉偶联)中可生成联芳基。优化此过程以在特定条件下获得良好的产率,突出了其在有机合成中的实用性(Chaumeil 等人,2000 年)。
光谱研究
涉及 5,5-二甲基-2-(3-甲基苯基)-1,3,2-二氧杂硼环丁烷的光谱研究提供了对类似化合物在特定条件(如化学电离)下的行为的见解,从而扩展了对其分子碎片化和稳定性的理解(Hancock & Weigel,1979 年)。
属性
IUPAC Name |
5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZOLPTFFTLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



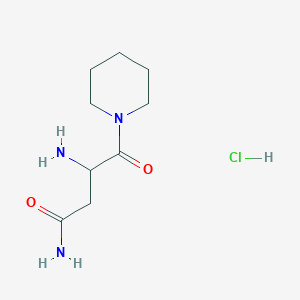
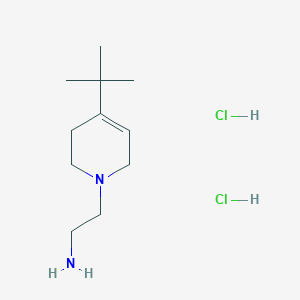
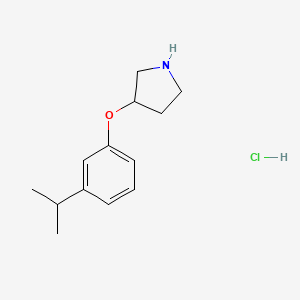
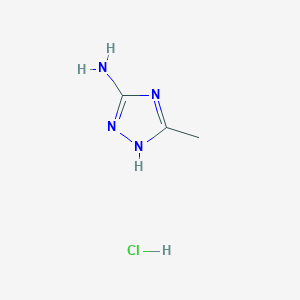
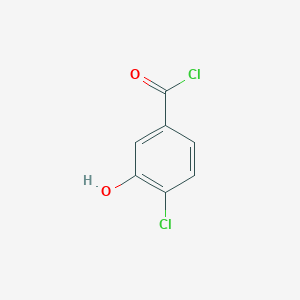
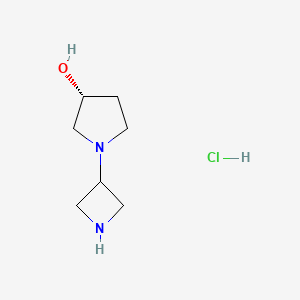
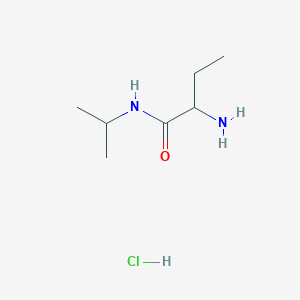
![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)

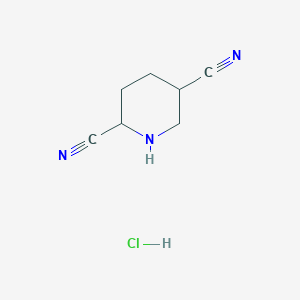
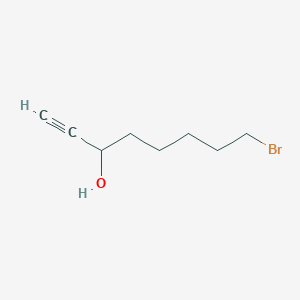

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)